molecular formula C21H25N3O6S B4616034 N-allyl-2-{[N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

N-allyl-2-{[N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

Cat. No.: B4616034
M. Wt: 447.5 g/mol
InChI Key: VICOGJBDZSJGFM-UHFFFAOYSA-N
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Description

N-allyl-2-{[N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide is a useful research compound. Its molecular formula is C21H25N3O6S and its molecular weight is 447.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 447.14640670 g/mol and the complexity rating of the compound is 723. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Allylation in Synthetic Chemistry

Allylation reactions, particularly involving allyl-containing compounds, are crucial in synthetic organic chemistry for constructing carbon-carbon bonds. For instance, research on the allyl ether as a protecting group demonstrates the strategic use of allylation for selective protection and deprotection in carbohydrate chemistry, highlighting the utility of allyl groups in complex molecule synthesis (Gent, Gigg, & Conant, 1973).

Asymmetric Synthesis

Compounds containing allyl groups and benzamide functionalities often play a role in asymmetric synthesis, leading to chiral molecules. For example, studies on the asymmetric synthesis of fused bicyclic amino acids showcase the use of allyl-containing intermediates for constructing chiral centers, which is critical for producing bioactive molecules with specific stereochemistry (Guenter & Gais, 2003).

Organocatalysis and Ligand Design

Allyl sulfides, sulfones, and similar derivatives are significant in the development of catalysts and ligands for various chemical transformations. The design and synthesis of such compounds can lead to advancements in catalysis, including enantioselective processes and novel reaction pathways (Scommoda, Gais, Bosshammer, & Raabe, 1996).

Prodrug Development

In pharmaceutical research, modifications such as those involving methylsulfonyl and dimethoxyphenyl groups are explored for drug design, potentially affecting solubility, stability, and bioavailability. Such modifications can be crucial in the development of prodrugs, aiming to improve therapeutic profiles (Larsen, Bundgaard, & Lee, 1988).

Properties

IUPAC Name

2-[[2-(2,5-dimethoxy-N-methylsulfonylanilino)acetyl]amino]-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S/c1-5-12-22-21(26)16-8-6-7-9-17(16)23-20(25)14-24(31(4,27)28)18-13-15(29-2)10-11-19(18)30-3/h5-11,13H,1,12,14H2,2-4H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICOGJBDZSJGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC=CC=C2C(=O)NCC=C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.